molecular formula C11H15ClFN B6263241 3-(4-fluorophenyl)-3-methylpyrrolidine hydrochloride CAS No. 1803591-50-5

3-(4-fluorophenyl)-3-methylpyrrolidine hydrochloride

Cat. No.: B6263241
CAS No.: 1803591-50-5
M. Wt: 215.7
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Description

3-(4-Fluorophenyl)-3-methylpyrrolidine hydrochloride is a chemical compound characterized by the presence of a fluorophenyl group attached to a methylpyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-3-methylpyrrolidine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pH, and reaction time. Advanced purification techniques like recrystallization and chromatography are used to ensure the high purity of the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-fluorophenyl)-3-methylpyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is often used in the development of new pharmaceuticals due to its ability to interact with specific biological targets.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various conditions, including neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-3-methylpyrrolidine hydrochloride
  • 3-(4-Bromophenyl)-3-methylpyrrolidine hydrochloride
  • 3-(4-Methylphenyl)-3-methylpyrrolidine hydrochloride

Comparison: Compared to its analogs, 3-(4-fluorophenyl)-3-methylpyrrolidine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding affinity, making it distinct in terms of its chemical and biological behavior.

Properties

CAS No.

1803591-50-5

Molecular Formula

C11H15ClFN

Molecular Weight

215.7

Purity

93

Origin of Product

United States

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